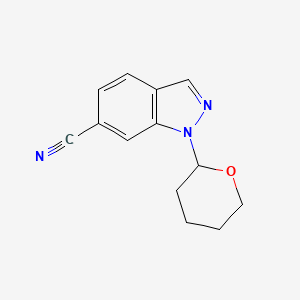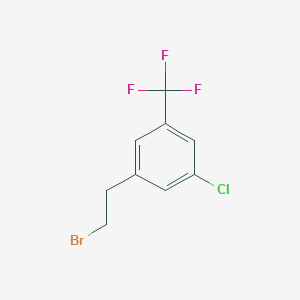
1-(2-Bromoethyl)-3-chloro-5-(trifluoromethyl)benzene
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Metalation of Halobenzotrifluorides
- Chloro(trifluoromethyl)benzenes and bromo(trifluoromethyl)benzenes, including 1-(2-Bromoethyl)-3-chloro-5-(trifluoromethyl)benzene, undergo deprotonation adjacent to the halogen substituent when treated with alkyllithiums. This allows for the establishment of optional site selectivities, with different alkyllithiums leading to regioselective reactions at specific positions on the benzene ring (Mongin, Desponds, & Schlosser, 1996).
Synthesis of Organometallic Compounds
- 1-Bromo-3,5-bis(trifluoromethyl)benzene, closely related to the compound , is a versatile starting material for organometallic synthesis, enabling the preparation of synthetically useful reactions via phenylmagnesium, phenyllithium, and phenylcopper intermediates (Porwisiak & Schlosser, 1996).
Synthesis of Ethynylferrocene Compounds
- Ethynylferrocene compounds of bromobenzene derivatives, potentially including derivatives of 1-(2-Bromoethyl)-3-chloro-5-(trifluoromethyl)benzene, are synthesized via palladium-catalyzed cross-coupling reactions. These compounds exhibit interesting electrochemical properties, with reversible oxidations indicating potential applications in electronic or redox systems (Fink et al., 1997).
Ring Halogenations of Polyalkylbenzenes
- Bromination and chlorination techniques applied to polyalkylbenzenes, which could include 1-(2-Bromoethyl)-3-chloro-5-(trifluoromethyl)benzene, are key for synthesizing mixed halogenated compounds. This has implications for the preparation of complex organic molecules with specific halogenation patterns (Bovonsombat & Mcnelis, 1993).
Addition Reactions with Allylaromatics
- Addition of 1-bromo-1-chloro-2,2,2-trifluoroethane to allylbenzenes, including derivatives of 1-(2-Bromoethyl)-3-chloro-5-(trifluoromethyl)benzene, can produce dienes substituted with terminal CF3 groups. These reactions are promoted by sodium dithionite and have applications in synthesizing conjugated dienes and carbocycles (Ignatowska & Dmowski, 2006).
Safety And Hazards
Propiedades
IUPAC Name |
1-(2-bromoethyl)-3-chloro-5-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrClF3/c10-2-1-6-3-7(9(12,13)14)5-8(11)4-6/h3-5H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQLYKDVCHURDND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)Cl)CCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrClF3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Bromoethyl)-3-chloro-5-(trifluoromethyl)benzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



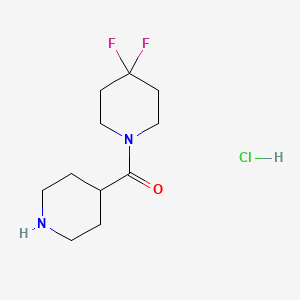
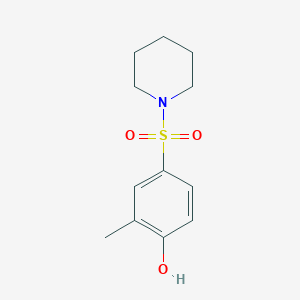
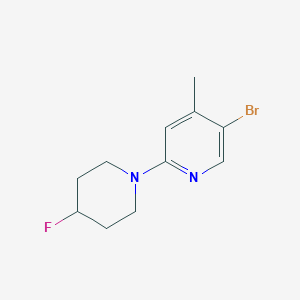
![5'-Bromo-4,4-difluoro-4'-methyl-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl](/img/structure/B1415892.png)
![2-[(6-Fluoropyridin-3-yl)oxy]ethan-1-amine](/img/structure/B1415894.png)
![2-(Difluoromethoxy)-4-[4-(propan-2-yl)piperazin-1-yl]aniline](/img/structure/B1415895.png)
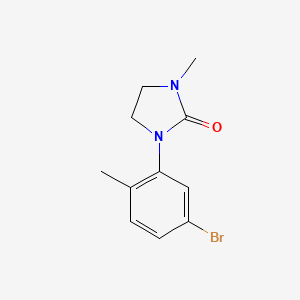
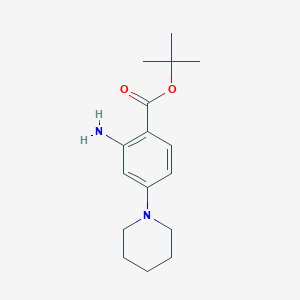
![3-[4-(3-Hydroxypropoxy)-phenyl]-propionic acid methyl ester](/img/structure/B1415900.png)
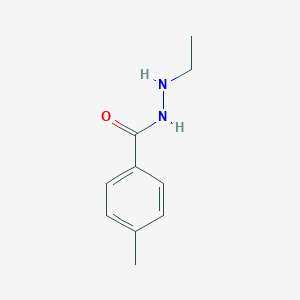
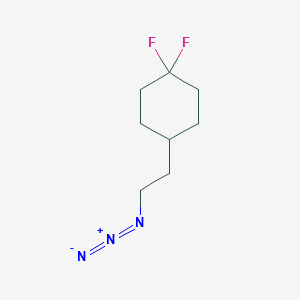
![1-[5-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-yl]-4-(2,2,2-trifluoroethyl)-piperazine](/img/structure/B1415903.png)
![1-[(5-Bromothiophen-2-yl)methyl]-4-fluoropiperidine](/img/structure/B1415904.png)
